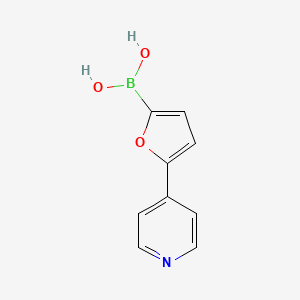
(5-(Pyridin-4-yl)furan-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-4-yl)furan-2-yl)boronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation . This method typically uses halogenated pyridine and furan derivatives, which undergo metalation with lithium or magnesium reagents, followed by reaction with a boron source such as tetraalkoxydiborane or dialkoxyhydroborane .
Another method involves palladium-catalyzed cross-coupling reactions. In this approach, halopyridines are coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst . This method is advantageous due to its high selectivity and efficiency.
Industrial Production Methods
Industrial production of this compound often employs large-scale palladium-catalyzed cross-coupling reactions due to their scalability and cost-effectiveness . The use of continuous flow reactors and automated systems further enhances the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-(Pyridin-4-yl)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions include various boronic esters, substituted pyridines, and furan derivatives .
Aplicaciones Científicas De Investigación
(5-(Pyridin-4-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-(Pyridin-4-yl)furan-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, forming reversible covalent bonds . This property is exploited in the design of enzyme inhibitors, where the compound can bind to active sites and inhibit enzymatic activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the pyridine and furan rings.
2-Furylboronic acid: Contains a furan ring but lacks the pyridine ring.
4-Pyridylboronic acid: Contains a pyridine ring but lacks the furan ring.
Uniqueness
(5-(Pyridin-4-yl)furan-2-yl)boronic acid is unique due to the presence of both pyridine and furan rings, which confer distinct electronic and steric properties. This dual functionality enhances its versatility in organic synthesis and its potential as a pharmacophore in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H8BNO3 |
|---|---|
Peso molecular |
188.98 g/mol |
Nombre IUPAC |
(5-pyridin-4-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7/h1-6,12-13H |
Clave InChI |
XZXUANJRBYRTRX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(O1)C2=CC=NC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















